molecular formula C11H15N3O2S2 B14897128 n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide

n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide

Cat. No.: B14897128
M. Wt: 285.4 g/mol
InChI Key: MWEJKNXUYWMJAW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry research, particularly for its benzothiazole core. The benzothiazole pharmacophore is extensively documented in scientific literature for its diverse biological activities . Compounds featuring this structure have demonstrated significant potential in neuroscience research, showing activity as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in the investigation of neurodegenerative conditions such as Alzheimer's disease . Furthermore, benzothiazole derivatives have been explored for their antimicrobial properties and inhibitory effects on bacterial carbonic anhydrases, suggesting broad applicability in infectious disease research . The molecular structure of this compound includes a methanesulfonamide group, a moiety commonly found in pharmacologically active agents targeting various enzymes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)propyl]methanesulfonamide

InChI

InChI=1S/C11H15N3O2S2/c1-18(15,16)13-8-4-7-12-11-14-9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14)

InChI Key

MWEJKNXUYWMJAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the reaction of 2-aminobenzothiazole with 3-chloropropylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Structural Analogues from Published Research

The evidence highlights several benzothiazole derivatives synthesized for pharmacological exploration. Key comparisons include:

Key Observations :

Functional Group Impact: The methanesulfonamide group in the target compound contrasts with carboxamide (14), acrylamide (9b), or carbamate (16a) groups in analogues. In A61603, a methanesulfonamide group is critical for α1A-adrenoceptor selectivity, suggesting similar moieties in the target compound may confer receptor-specific activity .

Synthetic Efficiency :

  • Yields for benzothiazole derivatives in range from 16% to 59%, influenced by reaction conditions (e.g., solvent systems, catalysts like PCl3/TEA). The target compound’s synthesis would likely require optimization of similar parameters .

Pharmacological Potential: Compounds with extended hydrophobic groups (e.g., naphthylpropyl in 14) show higher lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s propyl-methanesulfonamide linker may balance solubility and membrane permeability .

Biological Activity

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with appropriate amines and sulfonyl chlorides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound. For instance, the FTIR spectrum reveals characteristic peaks that correspond to functional groups present in the molecule, such as the carbonyl (C=O) and thiazole moieties .

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay demonstrated significant inhibition of cell proliferation at micromolar concentrations. Flow cytometry analyses indicated that this compound induces apoptosis in these cell lines, leading to cell cycle arrest at the G1 phase. The mechanism involves the downregulation of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies using RAW264.7 macrophages showed that this compound significantly reduces the expression levels of pro-inflammatory cytokines IL-6 and TNF-α. The enzyme-linked immunosorbent assay (ELISA) confirmed that treatment with this compound leads to a decrease in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in cancer progression. The results indicate strong binding affinities to enzymes associated with cancer metabolism and proliferation. This suggests that modifications to the benzothiazole structure can enhance its biological activity by improving specificity towards these targets .

Case Studies

  • Case Study 1: A431 Cell Line
    • Objective: Evaluate cytotoxic effects.
    • Method: MTT assay.
    • Results: IC50 values indicated significant cytotoxicity at concentrations ranging from 1 to 4 µM.
    • Conclusion: Compound induces apoptosis via AKT/ERK pathway inhibition.
  • Case Study 2: A549 Cell Line
    • Objective: Assess anti-inflammatory properties.
    • Method: ELISA for cytokine measurement.
    • Results: Reduced IL-6 and TNF-α levels post-treatment.
    • Conclusion: Compound shows promise as an anti-inflammatory agent.

Data Summary Table

PropertyValue
Molecular FormulaC11H15N3O2S2
Molecular Weight285.4 g/mol
IC50 (A431)1–4 µM
IC50 (A549)1–4 µM
Cytokine ReductionIL-6, TNF-α decreased significantly

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminobenzothiazole derivatives with a propyl-linked methanesulfonamide precursor under basic conditions (e.g., NaH in THF) is a common approach. Optimization involves adjusting solvent polarity, temperature (40–80°C), and stoichiometry of reactants. TLC monitoring (silica gel, hexane/EtOAc) and column chromatography (gradient elution) are critical for purification .
  • Yield Improvement : Catalytic amounts of DMAP or DIPEA can enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) verify backbone connectivity. Key signals include aromatic protons (δ 7.2–8.0 ppm for benzothiazole), methanesulfonamide (δ 3.0–3.5 ppm), and propyl linker protons (δ 1.6–2.2 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ with <2 ppm error) .
    • Purity Analysis :
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm ensure >95% purity .
  • TLC : Silica gel plates with fluorescent indicators (Rf_f values) track reaction progress .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfonamide) influence biological activity?

  • SAR Insights :
  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 6-position enhance binding to targets like kinases or GPCRs by increasing hydrophobicity .
  • Sulfonamide Variations : Substituting the methanesulfonamide with trifluoromethanesulfonamide improves metabolic stability but may reduce solubility .
  • Propyl Linker : Extending the linker to a butyl group decreases potency in neuromuscular models, suggesting steric constraints .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization of derivatives?

  • Data Resolution Strategies :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the sulfonamide group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions and confirms coupling pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What in vitro models are suitable for investigating the compound’s activity against neuromuscular disorders?

  • Experimental Models :
  • Motoneuron Cultures : Primary rodent motoneurons treated with glutamate or oxidative stress inducers (e.g., H2_2O2_2) assess neuroprotective effects via viability assays (MTT, Calcein-AM) .
  • Neuromuscular Junction (NMJ) Assays : Microelectrode recordings in diaphragm preparations measure acetylcholine release and postsynaptic potentials .
    • Mechanistic Probes : Western blotting for caspase-3 (apoptosis) and qPCR for neurotrophic factors (BDNF, GDNF) elucidate pathways .

Methodological Considerations

  • Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres (N2_2) to prevent side reactions in moisture-sensitive steps .
  • Biological Assay Validation : Include positive controls (e.g., riluzole for neuroprotection) and validate IC50_{50} values across ≥3 independent experiments .

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